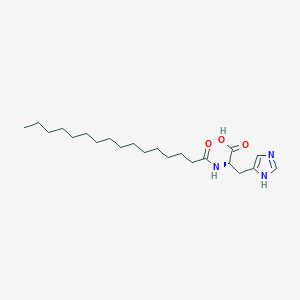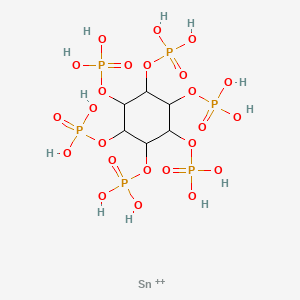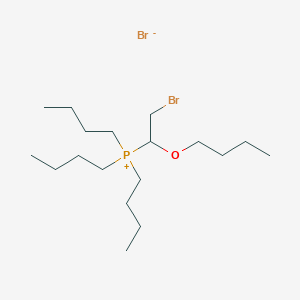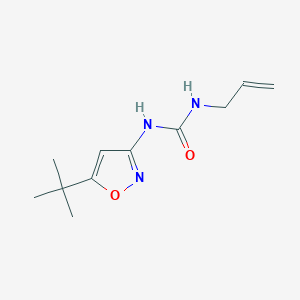
N-hexadecanoyl-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hexadecanoyl-histidine typically involves the reaction of histidine with hexadecanoic acid. The process can be carried out through esterification, where the carboxyl group of hexadecanoic acid reacts with the amino group of histidine. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N-hexadecanoyl-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-hexadecanoyl-histidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study acylation reactions and the behavior of N-acyl amino acids.
Biology: The compound is investigated for its role in cellular signaling and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the formulation of surfactants and emulsifiers for various industrial applications
Mechanism of Action
The mechanism of action of N-hexadecanoyl-histidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and participate in signaling cascades. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions and metabolic processes .
Comparison with Similar Compounds
N-dodecanoyl-histidine: Similar in structure but with a shorter acyl chain.
N-octadecanoyl-histidine: Similar in structure but with a longer acyl chain.
N-palmitoyl-lysine: Another N-acyl amino acid with lysine instead of histidine .
Uniqueness: N-hexadecanoyl-histidine is unique due to its specific acyl chain length, which influences its physicochemical properties and biological activities. The presence of the histidine moiety also imparts unique reactivity and interaction capabilities compared to other N-acyl amino acids .
Properties
CAS No. |
55258-12-3 |
|---|---|
Molecular Formula |
C22H39N3O3 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C22H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)25-20(22(27)28)16-19-17-23-18-24-19/h17-18,20H,2-16H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t20-/m0/s1 |
InChI Key |
XHUZOURAPKCNRA-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)







![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)

![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)



